Sodium allylsulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

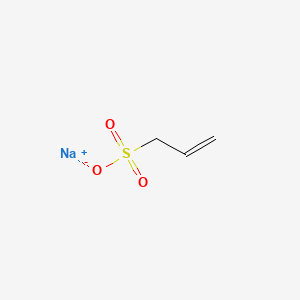

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;prop-2-ene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3S.Na/c1-2-3-7(4,5)6;/h2H,1,3H2,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKJULDDNQFCJG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041451 | |

| Record name | 2-Propene-1-sulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Solid; [MSDSonline] | |

| Record name | 2-Propene-1-sulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-propene-1-sulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7053 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2495-39-8 | |

| Record name | Sodium 2-propene-1-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002495398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propene-1-sulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propene-1-sulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium prop-2-enesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ALLYLSULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SGF7TB9O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM 2-PROPENE-1-SULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Physicochemical Properties of Sodium Allylsulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium allylsulfonate (SAS), with the CAS number 2495-39-8, is an organosulfur compound widely utilized in various industrial applications.[1][2][3][4] Its bifunctional nature, containing both a reactive allyl group and a hydrophilic sulfonate group, makes it a valuable monomer in polymer synthesis, a brightener in electroplating, and a component in various formulations within the pharmaceutical and textile industries.[1][4][5][6][7] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, presenting quantitative data, generalized experimental methodologies, and a logical framework of its key characteristics.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application, and performance in various systems. These properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₃H₅NaO₃S | [1][6][7] |

| Molecular Weight | 144.12 g/mol | [1][4][7] |

| Appearance | White crystalline powder or solid | [1][3][4][5] |

| Melting Point | 242 °C (decomposes) | [1][6][8] |

| Boiling Point | Not applicable (decomposes) | |

| Density | 1.206 g/cm³ | [1][3][4][8] |

| Vapor Pressure | 0 Pa at 25 °C | [1][6] |

| Water Solubility | 4 g/100 mL | [2][3][6] |

| Solubility in other solvents | Soluble in alcohol; slightly soluble in benzene. | [5][8] |

| pKa of Allylsulfonic Acid | Sulfonic acids are generally strong acids with pKa values typically in the range of -1 to -3. A specific experimental value for allylsulfonic acid is not readily available in the cited literature. | |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. Aqueous solutions may polymerize upon prolonged heating. The dry product is stable to heat. | [5][6][8] |

| Hygroscopicity | Hygroscopic |

Experimental Protocols for Property Determination

While specific experimental protocols for the determination of the physicochemical properties of this compound are not detailed in the readily available literature, standardized methods such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are typically employed. These guidelines provide a framework for ensuring data quality and comparability.

Melting Point Determination (General Method based on OECD 102)

The melting point is determined by heating a small, powdered sample of the substance and observing the temperature range over which it melts.

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

-

Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. Given that this compound decomposes, the decomposition temperature is noted.

Density Determination (General Method based on OECD 109)

The density of a substance is its mass per unit volume. For a solid, this can be determined using a pycnometer or a gas displacement method.

-

Apparatus: A calibrated pycnometer or a gas pycnometer is used.

-

Procedure (Pycnometer Method):

-

The mass of the empty, clean, and dry pycnometer is determined.

-

A known mass of this compound is added to the pycnometer.

-

A liquid of known density in which the solid is insoluble is added to the pycnometer, and any air bubbles are removed.

-

The pycnometer is filled to the calibration mark, and the total mass is determined.

-

The density is calculated based on the mass and volume of the displaced liquid.

-

Water Solubility (General Method based on OECD 105)

The flask method is a common technique for determining the water solubility of a substance.

-

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

The solution is then filtered to remove the undissolved solid.

-

The concentration of this compound in the clear aqueous solution is determined by a suitable analytical method (e.g., gravimetric analysis after evaporation of the solvent, or a spectroscopic method).

-

Stability Testing (General Principles)

Stability testing assesses the tendency of a substance to undergo chemical change under various conditions.

-

Thermal Stability: A sample of this compound is heated at a controlled rate using a thermogravimetric analyzer (TGA) or a differential scanning calorimeter (DSC) to determine the temperature at which decomposition begins.

-

Chemical Stability: The compatibility of this compound with other substances, such as strong oxidizing agents, is evaluated by mixing the substances and observing for any reactions (e.g., gas evolution, color change, or temperature increase).

-

Solution Stability: The stability of an aqueous solution of this compound is assessed by monitoring its properties (e.g., pH, appearance, and concentration) over time, particularly under conditions of elevated temperature or exposure to light.

Physicochemical Property Relationships

The interplay of this compound's physicochemical properties dictates its behavior and utility. The following diagram illustrates the logical relationships between its key characteristics.

Conclusion

This technical guide provides a consolidated overview of the fundamental physicochemical properties of this compound. The presented data, compiled from various technical sources, offers a valuable resource for researchers and professionals in understanding the characteristics of this versatile chemical. While specific experimental protocols for this compound are not widely published, adherence to standardized methodologies, such as the OECD guidelines, is essential for generating reliable and comparable data in future studies. The interplay of its molecular structure, physical properties, solubility, and stability underpins its wide range of industrial applications.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. oecd.org [oecd.org]

- 4. chem.ws [chem.ws]

- 5. search.library.brandeis.edu [search.library.brandeis.edu]

- 6. oecd.org [oecd.org]

- 7. CN108675947B - Synthesis method of this compound - Google Patents [patents.google.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Synthesis and Purification of Sodium Allylsulfonate

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent synthesis and purification methodologies for sodium allylsulfonate (SAS), a versatile monomer crucial in various industrial applications, including the manufacturing of acrylic fibers, nickel plating additives, and water treatment agents. This document details experimental protocols, presents quantitative data for comparative analysis, and illustrates procedural workflows to facilitate a deeper understanding and practical application in a research and development setting.

Introduction to this compound

This compound (CAS No. 2495-39-8), with the chemical formula C₃H₅NaO₃S, is a white, crystalline, and water-soluble organic salt.[1] Its bifunctional nature, containing both a reactive allyl group and a hydrophilic sulfonate group, makes it a valuable comonomer in polymerization reactions.[2][3] The incorporation of SAS into polymer chains can significantly enhance properties such as dyeability, thermal stability, and hydrophilicity.

Synthesis Methodologies

The industrial synthesis of this compound is primarily achieved through the sulfonation of allyl precursors. The most common methods involve the reaction of allyl chloride with either sodium sulfite (B76179) or sodium metabisulfite (B1197395). The efficiency of these reactions can be significantly improved through the use of phase transfer catalysts or emulsifiers.

Synthesis from Allyl Chloride and Anhydrous Sodium Sulfite with Phase Transfer Catalysis

This method utilizes a phase transfer catalyst to facilitate the reaction between the water-insoluble allyl chloride and the aqueous solution of sodium sulfite. Polyethylene (B3416737) glycols are commonly employed for this purpose.

-

Reaction Setup: A reactor equipped with a stirrer, reflux condenser, and temperature and pH control is charged with purified water.

-

Reactant Addition: Anhydrous sodium sulfite is slowly added to the reactor with continuous stirring. Subsequently, the phase transfer catalysts (e.g., polyethylene glycol 600 and polyethylene glycol monomethyl ether) and a polymerization inhibitor (e.g., hydroquinone) are introduced.[4]

-

Sulfonation Reaction: Allyl chloride is then added to the mixture. The reaction temperature is maintained between 55-65°C, and the pH is controlled within the range of 7-9. The reaction is typically allowed to proceed for 1.5 to 2.5 hours.[4]

-

Initial Purification: Upon completion, the reaction solution is cooled to room temperature, leading to the precipitation of the byproduct, sodium chloride. The solid sodium chloride is removed by suction filtration, and the filtrate containing the desired product is collected.[4]

Synthesis from Allyl Chloride and Sodium Metabisulfite with an Emulsifier

An alternative route employs sodium metabisulfite (also known as sodium pyrosulfite) which, upon hydrolysis, yields sodium bisulfite for the reaction. The use of an emulsifier enhances the interaction between the organic and aqueous phases.

-

Reactant Preparation: An aqueous solution of sodium metabisulfite is prepared in a reaction kettle equipped with a stirrer and reflux apparatus. A small amount of an emulsifier (e.g., polyoxyethylene octyl phenol (B47542) ether, OP emulsifier) is added.[5]

-

Reaction Initiation: Allyl chloride is added dropwise to the solution. The reaction temperature is controlled between 40-70°C, and the pH is maintained in the 8-11 range by the addition of a sodium hydroxide (B78521) solution.[5]

-

Reaction Completion: The reaction is continued until the reflux of allyl chloride ceases, which typically takes 4-6 hours.[5] The resulting mixture contains this compound, unreacted sodium sulfite, and sodium chloride.[5]

High-Efficiency Synthesis in a Microchannel Reactor

A modern approach utilizing a microchannel reactor offers enhanced reaction control and efficiency.

-

Feedstock Preparation: A solution of sodium metabisulfite in deionized water is prepared and heated to 50°C. A phase transfer catalyst (e.g., triethylbenzylammonium chloride) and a polymerization inhibitor (e.g., p-tert-butyl catechol) are added to create a mixed solution.[6]

-

Microchannel Reaction: The sodium metabisulfite mixture, a 30% sodium hydroxide solution, and allyl chloride are simultaneously pumped into a microchannel reactor at specific flow rates (e.g., 100 g/min , 36.44 g/min , and 21.28 g/min , respectively).[6]

-

Reaction Conditions: The reaction temperature within the microchannel reactor is maintained at 40°C, and the back pressure is adjusted to 0.3 MPa.[6]

-

Product Collection: The crude product exiting the reactor is filtered to yield a clear liquid of this compound.[6]

References

- 1. This compound: Versatile Properties, Industrial Applications, and Hazards_Chemicalbook [chemicalbook.com]

- 2. phasetransfer.com [phasetransfer.com]

- 3. atamankimya.com [atamankimya.com]

- 4. CN108675947B - Synthesis method of this compound - Google Patents [patents.google.com]

- 5. CN1243824A - Process for preparing monomer of this compound - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Chemical Properties and Structure of CAS Number 2495-39-8 (Sodium Allylsulfonate)

Disclaimer: The following guide provides a comprehensive overview of the chemical compound associated with CAS number 2495-39-8, which is Sodium Allylsulfonate. Initial research indicated a potential ambiguity in the user's request, as some detailed requirements for biological data are more aligned with a different compound, Bisphenol A diglycidyl ether (BADGE). This guide will first provide a thorough analysis of this compound. A separate section will then discuss BADGE to ensure all aspects of the user's query are addressed.

Section 1: this compound (CAS 2495-39-8)

This section provides an in-depth technical overview of this compound, focusing on its chemical properties, structure, synthesis, and analytical methods.

Core Chemical Properties and Structure

This compound is an organic sodium salt containing an allyl group and a sulfonate group.[1] Its structure combines a reactive double bond with a highly hydrophilic sulfonate group, making it a versatile monomer in polymerization reactions.[2]

Structure:

-

Chemical Name: Sodium prop-2-ene-1-sulfonate

-

Molecular Formula: C₃H₅NaO₃S[3]

-

SMILES: C=CCS(=O)(=O)[O-].[Na+]

-

InChI Key: DIKJULDDNQFCJG-UHFFFAOYSA-M

Physical and Chemical Properties:

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 144.12 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 242 °C (decomposes) |

| Density | 1.206 g/cm³ |

| Solubility | Soluble in water and alcohol. Slightly soluble in benzene. |

| Stability | Stable under standard conditions. Polymerizes when heated for extended periods in solution. |

| InChI Key | DIKJULDDNQFCJG-UHFFFAOYSA-M |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

1.2.1 Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of allyl chloride with a sulfite (B76179) salt in an aqueous solution. The following protocol is based on a phase transfer catalysis method to improve reaction efficiency.[4]

Materials:

-

Anhydrous sodium sulfite (Na₂SO₃)

-

Allyl chloride (C₃H₅Cl)

-

Polyethylene (B3416737) glycol (PEG) 600

-

Polyethylene glycol monomethyl ether

-

Pure water

Procedure:

-

To a reactor with stirring capabilities, add 290 kg of pure water.

-

Slowly add 160 kg of anhydrous sodium sulfite with stirring.

-

Add 0.8 kg of polyethylene glycol 600, 0.8 kg of polyethylene glycol monomethyl ether, and 0.09 kg of hydroquinone to the mixture.

-

Add 96 kg of allyl chloride to the reactor.

-

Control the pH of the reaction solution to be between 7 and 9.

-

Maintain the reaction temperature at 56-61 °C and react for 2 hours.

-

After the reaction, cool the solution to room temperature and perform suction filtration to remove the solid byproduct, sodium chloride.

-

Collect the filtrate and distill it under a pressure of -0.06 MPa at a temperature of 30-98 °C.

-

Cool the distilled solution to induce crystallization.

-

Dry the resulting crystals under a vacuum to obtain the final this compound product.

1.2.2 High-Performance Liquid Chromatography (HPLC) Analysis of this compound

The following HPLC method can be used for the quantitative analysis of this compound.[5][6]

Instrumentation and Conditions:

-

HPLC System: Agilent 1100 or equivalent

-

Detector: Evaporative Light Scattering Detector (ELSD)

-

Chromatographic Column: C18 (4.6 mm × 300 mm, 5 µm)

-

Mobile Phase A: Methanol

-

Mobile Phase B: 0.02 mol/L Ammonium acetate (B1210297) solution

-

Gradient: A:B = 2:98

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 20 µL

-

ELSD Drift Tube Temperature: 95 °C

-

Carrier Gas Flow Rate: 3.5 L/min

Procedure:

-

Prepare a standard stock solution of this compound (e.g., 1 mg/mL) in deionized water.

-

Prepare a series of standard working solutions with a concentration gradient (e.g., 10, 20, 50, 80, and 100 mg/L) by diluting the stock solution.

-

Inject the standard solutions into the HPLC system to obtain their respective chromatographic peak areas.

-

Construct a standard curve by plotting the chromatographic peak area versus the concentration of this compound.

-

Dilute the sample containing this compound with deionized water to a suitable concentration.

-

Inject the diluted sample into the HPLC system to obtain its chromatographic peak area.

-

Determine the concentration of this compound in the sample by using the standard curve.

Signaling Pathways and Biological Activity

Extensive searches of scientific literature and databases did not yield any significant information regarding the involvement of this compound in specific biological signaling pathways or its application in drug development. Its primary applications are in industrial chemical processes.[7][8][9]

Mandatory Visualizations

Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound via phase transfer catalysis.

Logical Relationship of Industrial Applications

Caption: Key industrial applications of this compound.

Section 2: Bisphenol A diglycidyl ether (BADGE)

As the detailed requirements of the user's request for a technical guide with a focus on drug development and signaling pathways align well with the known properties of Bisphenol A diglycidyl ether (BADGE), this section provides a concise overview of this compound.

A comprehensive technical guide on BADGE would require a separate, detailed report. Should you require a full whitepaper on BADGE, please submit a new request.

References

- 1. US4171324A - Preparation of sodium allyl and methallyl sulfonate - Google Patents [patents.google.com]

- 2. What are the uses of Sodium Allyl Sulfonate - Chemical Supplier Unilong [unilongindustry.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. CN108675947B - Synthesis method of this compound - Google Patents [patents.google.com]

- 5. CN113687009A - A kind of high performance liquid chromatography detection method of sodium allyl sulfonate - Google Patents [patents.google.com]

- 6. High performance liquid chromatography detection method of sodium allysulfonate - Eureka | Patsnap [eureka.patsnap.com]

- 7. This compound: Versatile Properties, Industrial Applications, and Hazards_Chemicalbook [chemicalbook.com]

- 8. atamankimya.com [atamankimya.com]

- 9. atamankimya.com [atamankimya.com]

Solubility of Sodium Allylsulfonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium allylsulfonate (CAS No. 2495-39-8), a versatile anionic monomer. Understanding the solubility of this compound in various organic solvents is critical for its application in polymerization, synthesis, and formulation development. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow of the experimental process.

Core Data Presentation: Solubility Profile

The solubility of this compound is dictated by its ionic sulfonate group and the organic allyl moiety. This dual nature results in high polarity and significant solubility in polar solvents, particularly water, while its solubility in nonpolar organic solvents is limited.

Quantitative Solubility Data

Quantitative data for the solubility of this compound in organic solvents is not widely available in published literature. However, data for its solubility in water is reported, although with some discrepancy among sources. The most frequently cited values are presented below.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | 714 g/L | 20 | Reported by Tokyo Chemical Industry.[1][2] |

| Water | H₂O | 4 g/100 mL | Not Specified | Widely cited, but may be less precise.[3][4][5][6][7][8][9] |

Qualitative Solubility Data

Qualitative assessments of this compound's solubility in various organic solvents are more commonly reported and are summarized in the following table.

| Solvent | Classification | Solubility |

| Methanol | Polar Protic | Soluble[1][2] |

| Ethanol | Polar Protic | Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble[1][2][10] |

| Benzene | Nonpolar Aromatic | Slightly Soluble[5][11] |

| Diethyl Ether | Nonpolar | Insoluble |

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for the determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (purity >99%)

-

Selected organic solvent (analytical grade)

-

Deionized water (for cleaning)

-

Standard laboratory glassware (volumetric flasks, pipettes, beakers)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or conductivity) or a calibrated conductivity meter.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask. The excess solid should be clearly visible.

-

Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle for at least 2 hours within the thermostatic bath to maintain the temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter, also pre-warmed to the experimental temperature, to remove any suspended solid particles.

-

Accurately dilute the clear filtrate with a suitable solvent (often water, given the high water solubility of the analyte) to a concentration within the calibrated range of the analytical instrument.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method. For instance, HPLC with a conductivity detector can be employed.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualizations

The following diagrams illustrate the logical relationships in solubility and the experimental workflow for its determination.

Caption: Factors influencing the solubility of this compound.

Caption: Workflow for the shake-flask method of solubility determination.

References

- 1. This compound | 2495-39-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 2. This compound | 2495-39-8 | TCI AMERICA [tcichemicals.com]

- 3. guidechem.com [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. nanotrun.com [nanotrun.com]

- 6. echemi.com [echemi.com]

- 7. China this compound Manufacturer and Supplier | Pengnuo [pengnuochemical.com]

- 8. chemicalland21.com [chemicalland21.com]

- 9. Buy Sodium Allyl Sulfonate; Price, Uses, and Analysis- Shanghai Chemex [shanghaichemex.com]

- 10. This compound CAS#: 2495-39-8 [m.chemicalbook.com]

- 11. chembk.com [chembk.com]

Thermal Stability and Decomposition of Sodium Allylsulfonate: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of sodium allylsulfonate (SAS). Due to a lack of specific, publicly available thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound, this guide leverages data from its close structural analog, poly(sodium vinylsulfonate), to infer potential decomposition pathways and thermal behavior. This document also outlines standard experimental protocols for conducting such thermal analyses and presents visual representations of the expected decomposition mechanisms and analytical workflows.

Introduction

This compound (SAS), with the chemical formula C₃H₅NaO₃S, is a versatile organic monomer used in a variety of industrial applications, including as a brightener in nickel electroplating, a monomer for polymer synthesis, and in the production of acrylic fibers. Its thermal stability is a critical parameter for its storage, handling, and application, particularly in processes that involve elevated temperatures. While qualitative statements suggest that the dried product is stable to heat, its aqueous solutions may polymerize upon prolonged heating. Some sources indicate a melting point of approximately 242 °C with decomposition, suggesting that thermal degradation occurs concurrently with the phase change.

This guide aims to provide a detailed understanding of the thermal decomposition of this compound. In the absence of direct quantitative data for SAS, this document presents a detailed analysis of poly(sodium vinylsulfonate), a structurally similar polymer, to provide insights into the expected thermal behavior of SAS.

Inferred Thermal Stability and Decomposition Profile

Based on the analysis of poly(sodium vinylsulfonate), the thermal decomposition of this compound is anticipated to proceed through a multi-stage process, particularly under an inert atmosphere. The primary decomposition products are expected to be sulfur dioxide (SO₂) and a carbonaceous char.

Thermogravimetric Analysis (TGA) of a Structural Analog: Poly(sodium vinylsulfonate)

The following table summarizes the thermogravimetric analysis data for poly(sodium vinylsulfonate) under both nitrogen and air atmospheres, which can be used as a proxy to understand the potential thermal behavior of this compound.

| Thermal Event | Temperature Range (°C) (Nitrogen) | Mass Loss (%) (Nitrogen) | Temperature Range (°C) (Air) | Mass Loss (%) (Air) | Observations |

| Initial Decomposition | 200 - 350 | ~5% | 200 - 350 | ~5% | Initial breakdown of the sulfonate group. |

| Main Decomposition | 350 - 400 | ~40% | 350 - 400 | ~40% | Major release of volatile products. |

| Final Decomposition | 400 - 570 | ~10% | 400 - 570 | ~10% | Slow decomposition of the remaining structure. |

| Residue at 600°C | ~55% | ~55% | Formation of a stable char. |

Note: This data is for poly(sodium vinylsulfonate) and should be considered as an estimation for the behavior of this compound.

Proposed Decomposition Pathway

The thermal decomposition of this compound is hypothesized to proceed via the cleavage of the carbon-sulfur bond, leading to the formation of sulfur dioxide and a hydrocarbon radical. This radical can then undergo further reactions to form a stable carbonaceous residue.

Experimental Protocols for Thermal Analysis

To obtain precise data for this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the dried this compound powder (5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis should be conducted under a controlled atmosphere, typically high-purity nitrogen or dry air, with a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature of at least 600°C at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting data (mass vs. temperature) is analyzed to determine the onset of decomposition, peak decomposition temperatures (from the derivative of the TGA curve), and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the dried this compound powder (2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is typically performed under a nitrogen atmosphere to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a temperature above its decomposition point at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The heat flow as a function of temperature is recorded. Endothermic and exothermic peaks are analyzed to identify phase transitions (like melting) and decomposition events.

Relationship Between Temperature and Decomposition Products

The decomposition of this compound is a temperature-dependent process where different products are expected to evolve at various temperature ranges.

Conclusion

The Role of the Sulfonate Group in the Reactivity of Sodium Allylsulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Sodium Allylsulfonate (SAS) is a versatile monomer distinguished by its bifunctional nature, possessing both a reactive allyl group and a highly polar sulfonate group. This combination makes it a valuable component in polymer synthesis, electroplating, and as a functional chemical in various industries. The sulfonate group is not merely a passive solubilizing agent; its potent electronic and physicochemical properties fundamentally govern the reactivity of the allyl moiety and define the material properties of the resulting products. This technical guide provides an in-depth analysis of the sulfonate group's role, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate its influence on the reactivity of this compound.

Introduction to this compound (SAS)

This compound (CAS 2495-39-8) is a white, crystalline, water-soluble organic salt.[1] Its molecular structure consists of two key functional domains:

-

The Allyl Group (CH₂=CH-CH₂–): A hydrocarbon chain containing a vinyl group adjacent to a methylene (B1212753) group. The double bond in this group is the primary site of reactivity, readily participating in polymerization and addition reactions.[2]

-

The Sodium Sulfonate Group (–SO₃⁻Na⁺): A highly polar, ionic group that confers excellent water solubility and influences the electronic environment of the entire molecule.[3]

This dual functionality allows SAS to act as a bridge between aqueous and organic phases and to be incorporated into polymer backbones to introduce specific properties such as hydrophilicity, dye affinity, thermal stability, and ionic character.[3][4]

The Pivotal Role of the Sulfonate Group

The sulfonate group's influence on SAS reactivity can be categorized into two primary areas: its effect on the molecule's physical properties and its electronic impact on the reactive allyl group.

Physicochemical Influence

The most apparent role of the sodium sulfonate group is conferring high water solubility.[1] This property is critical for its utility in many industrial processes that occur in aqueous media, including:

-

Emulsion and Solution Polymerization: SAS can be readily copolymerized with other monomers in water-based systems, which are often preferred for their environmental safety and heat management.[5]

-

Water Treatment: Its function as a monomer for corrosion and scale inhibitors relies on its solubility in the water systems it is designed to protect.[6]

-

Electroplating: Nickel plating baths are aqueous solutions, and SAS's role as a brightener requires it to be soluble and stable in this environment.[7]

Electronic Influence on Reactivity

The sulfonate group (–SO₃⁻) is a potent electron-withdrawing group. It exerts a strong negative inductive effect (-I effect) on the allyl chain. This effect involves the pulling of electron density away from the carbon backbone towards the highly electronegative oxygen atoms of the sulfonate group.

This withdrawal of electron density has a profound impact on the reactivity of the C=C double bond:

-

Deactivation towards Electrophilic Attack: The double bond is rendered electron-deficient (less nucleophilic) compared to unsubstituted alkenes. Consequently, it reacts more slowly with electrophiles (e.g., halogens, acids) in electrophilic addition reactions.

-

Influence on Radical Polymerization: While the double bond is deactivated towards electrophiles, its electronic character significantly influences its behavior in free-radical copolymerization. This is quantitatively described by the Alfrey-Price Q-e scheme (see Section 4.2), where the e value for SAS indicates its electrostatic interaction with other monomers and propagating radical chains.

Caption: Electronic influence of the sulfonate group on the allyl moiety.

Reactivity Profile and Mechanisms

The primary reaction of industrial importance for SAS is free-radical copolymerization.

Free-Radical Copolymerization

SAS is rarely homopolymerized; instead, it is used as a comonomer to incorporate sulfonate functionality into a larger polymer.[1] A prime example is its use as the "third monomer" in the production of acrylic fibers, alongside acrylonitrile (B1666552) and a neutral comonomer like methyl acrylate (B77674) or vinyl acetate.[7]

The mechanism follows the standard steps of free-radical polymerization:

-

Initiation: A free-radical initiator (e.g., a persulfate or an azo compound) decomposes to form primary radicals.

-

Propagation: The radical adds across the double bond of a monomer (e.g., acrylonitrile or SAS), creating a new radical at the chain end, which then propagates by adding to another monomer. The relative rates of addition determine the final copolymer composition.

-

Termination: Two growing radical chains combine or disproportionate to form a stable, non-reactive polymer.

The incorporation of SAS provides anionic sites along the polymer chain, which serve as binding locations for cationic dyes, dramatically improving the dyeability of the resulting fiber.[5]

Caption: Simplified mechanism for free-radical copolymerization involving SAS.

Quantitative Reactivity Data

The reactivity of a monomer in copolymerization is not absolute but relative to its reaction partner. This is quantified using monomer reactivity ratios and the Alfrey-Price Q-e scheme.

Copolymerization Reactivity Ratios

Monomer reactivity ratios (r₁ and r₂) describe the preference of a growing polymer chain radical to add its own type of monomer versus the comonomer.[8] For a copolymerization between Monomer 1 (M₁) and Monomer 2 (M₂):

-

r₁ = k₁₁/k₁₂: The ratio of the rate constant for a radical ending in M₁ adding another M₁ (homopropagation) to the rate constant for it adding an M₂ (cross-propagation).

-

r₂ = k₂₂/k₂₁: The ratio of the rate constant for a radical ending in M₂ adding another M₂ to the rate constant for it adding an M₁.

| System Parameters | Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (AN) | r₂ (SAS) | Implied Copolymer Structure |

| Solution Polymerization (in DMSO, 60°C) | Acrylonitrile (AN) | This compound (SAS) | 0.69 ± 0.05 | 0.18 ± 0.05 | Tendency towards random/alternating |

| Suspension Polymerization (in Water, 30°C) | Acrylonitrile (AN) | This compound (SAS) | 4.94 ± 0.06 | 0.07 ± 0.06 | Blocky (AN-rich) with isolated SAS units |

Interpretation: In solution, both r values are less than 1, suggesting a tendency to cross-propagate and form a more random or alternating copolymer. In aqueous suspension, r₁(AN) is much greater than 1 while r₂(SAS) is close to 0. This indicates that an acrylonitrile-terminated radical strongly prefers to add another acrylonitrile, and a SAS-terminated radical readily adds acrylonitrile. This leads to a copolymer that is predominantly polyacrylonitrile (B21495) with isolated SAS units incorporated, which is ideal for its role as a dye-receptive site.

Alfrey-Price Q-e Parameters

The Q-e scheme is an empirical method to predict reactivity ratios. The Q value relates to the resonance stabilization of the monomer, and the e value relates to the polarity (electron-donating or withdrawing nature) of the vinyl group.[2][9]

| Monomer | Q Value (Resonance) | e Value (Polarity) |

| This compound (SAS) | 0.11 | -0.24 |

| Acrylonitrile (AN) | 0.44 | +1.20 |

| Styrene | 1.00 | -0.80 |

| Vinyl Acetate | 0.026 | -0.22 |

Interpretation:

-

The low Q value (0.11) for SAS suggests that its double bond and the resulting radical have little resonance stabilization, which is typical for allyl systems.

-

The negative e value (-0.24) indicates that the vinyl group in SAS is slightly electron-rich relative to styrene, despite the strong inductive effect of the sulfonate group. This may seem counterintuitive but reflects the overall electronic behavior of the monomer in radical reactions. It has a similar polarity to vinyl acetate. The large difference in e values between SAS (-0.24) and acrylonitrile (+1.20) promotes cross-propagation and a tendency towards alternation, which is consistent with the reactivity ratios observed in solution polymerization.

Applications in Research and Development

The unique reactivity imparted by the sulfonate group makes SAS a critical component in several advanced applications.

-

Polymer Chemistry: SAS is used to synthesize functional polymers for water treatment (as scale and corrosion inhibitors), superabsorbent polymers, and flocculants for wastewater clarification.[6][10] The incorporated sulfonate groups provide the necessary ionic character for these functions.

-

Electroplating: In nickel plating, SAS acts as a brightener, likely by influencing the crystal growth of the deposited metal at the cathode surface, leading to a more uniform and ductile finish.[7]

-

Role in Drug Development: While not typically a direct structural component of an Active Pharmaceutical Ingredient (API), SAS is a valuable monomer for creating functional polymers used in pharmaceutical applications. Polysulfonates are investigated for roles in drug delivery systems (e.g., controlling drug release), as stabilizers for biologic formulations, and as specialty coatings for medical devices where surface hydrophilicity and charge are important.[6][11]

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis and use of this compound.

Synthesis of this compound

This protocol is based on methods described in the patent literature, employing a phase transfer catalyst to facilitate the reaction between the water-soluble sodium sulfite (B76179) and the organic allyl chloride.[12][13]

Materials:

-

Anhydrous Sodium Sulfite (Na₂SO₃)

-

Allyl Chloride (3-Chloropropene)

-

Polyethylene Glycol (e.g., PEG 600) as a phase transfer catalyst

-

Hydroquinone as a polymerization inhibitor

-

Deionized Water

-

Sodium Hydroxide (B78521) (for pH adjustment)

Procedure:

-

Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and pH probe is charged with deionized water (approx. 1.8 parts by weight relative to Na₂SO₃).

-

Dissolution: While stirring, slowly add anhydrous sodium sulfite (1 part by weight) to the reactor.

-

Catalyst Addition: Add the phase transfer catalyst (e.g., PEG 600, ~0.5% by weight of Na₂SO₃) and the polymerization inhibitor (e.g., hydroquinone, ~0.05% by weight of Na₂SO₃).

-

Reaction Initiation: Heat the mixture to 55-60°C.

-

Monomer Feed: Slowly add allyl chloride (~0.6 parts by weight relative to Na₂SO₃) to the reactor over 1-2 hours. Maintain vigorous stirring to ensure good mixing of the two phases.

-

pH Control: Throughout the addition, monitor the pH. Maintain a pH of 7-9 by the controlled addition of a dilute sodium hydroxide solution. This neutralizes the HCl formed from the hydrolysis of any unreacted allyl chloride.[5]

-

Reaction and Completion: After the addition is complete, maintain the temperature at 60°C and continue stirring for an additional 2-3 hours until the reaction is complete (can be monitored by the disappearance of the allyl chloride phase).

-

Workup: Cool the solution to room temperature. The resulting product is an aqueous solution of this compound, which also contains sodium chloride as a byproduct. For many applications, this solution can be used directly. For a pure, solid product, the water can be removed under vacuum, and the SAS can be purified by extraction with alcohol and recrystallization.[12]

Caption: General experimental workflow for the synthesis of this compound.

Free-Radical Copolymerization of Acrylonitrile with SAS

This protocol describes a laboratory-scale aqueous suspension polymerization to produce a copolymer rich in acrylonitrile with incorporated SAS units.

Materials:

-

Acrylonitrile (AN), inhibitor removed

-

This compound (SAS)

-

Potassium Persulfate (K₂S₂O₈), initiator

-

Sodium Bisulfite (NaHSO₃), initiator activator

-

Deionized, deoxygenated water

-

Nitrogen gas

Procedure:

-

Reactor Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and condenser.

-

Prepare Monomer Solution: In a separate flask, prepare the aqueous monomer solution. For a 97:3 molar ratio of AN:SAS, dissolve the required amount of SAS in deoxygenated deionized water. Carefully add the acrylonitrile.

-

Charge Reactor: Transfer the monomer solution to the reaction flask. Begin bubbling nitrogen through the solution while stirring to ensure an inert atmosphere.

-

Initiate Polymerization: Heat the solution to the desired reaction temperature (e.g., 40°C). Prepare fresh aqueous solutions of the initiator (K₂S₂O₈) and activator (NaHSO₃). Add the initiator and activator solutions to the reaction flask to initiate polymerization.

-

Reaction: A white precipitate (the copolymer) will begin to form. Allow the reaction to proceed for a set time (e.g., 2-4 hours) under a constant nitrogen purge and with continuous stirring.

-

Termination and Isolation: To quench the reaction, cool the flask in an ice bath.

-

Purification: Filter the precipitated polymer. Wash it thoroughly with large amounts of deionized water to remove any unreacted monomers, initiator residues, and salts. Subsequently, wash with methanol (B129727) or ethanol (B145695) to aid in drying.

-

Drying: Dry the resulting white copolymer powder in a vacuum oven at 50-60°C until a constant weight is achieved. The final product can be analyzed by techniques like FTIR or NMR to confirm its composition.

Conclusion

The sulfonate group is the defining feature of this compound, transforming it from a simple allyl compound into a highly functional and industrially significant monomer. Its powerful electron-withdrawing nature modulates the reactivity of the allyl double bond, while its ionic character dictates the physicochemical properties essential for its primary applications in aqueous systems. For researchers and developers, understanding the dual role of the sulfonate group is paramount to leveraging the full potential of SAS in the design of advanced polymers, functional coatings, and specialty chemicals for a wide range of scientific and industrial fields.

References

- 1. [PDF] Relative reactivities in vinyl copolymerization | Semantic Scholar [semanticscholar.org]

- 2. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 3. semanticscholar.org [semanticscholar.org]

- 4. This compound: Versatile Properties, Industrial Applications, and Hazards_Chemicalbook [chemicalbook.com]

- 5. US4171324A - Preparation of sodium allyl and methallyl sulfonate - Google Patents [patents.google.com]

- 6. atamankimya.com [atamankimya.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. fiveable.me [fiveable.me]

- 9. web.stanford.edu [web.stanford.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cjps.org [cjps.org]

- 12. CN108675947B - Synthesis method of this compound - Google Patents [patents.google.com]

- 13. CN1085660C - Process for preparing monomer of this compound - Google Patents [patents.google.com]

Sodium Allylsulfonate: A Functional Monomer for Advanced Polymer Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium allylsulfonate (SAS) is a highly versatile functional monomer that has garnered significant attention in the field of polymer chemistry. Its unique molecular structure, featuring both a reactive allyl group and a hydrophilic sulfonate group, allows for its incorporation into a wide array of polymer chains. This imparts tailored functionalities to the resulting materials, opening up avenues for advanced applications in diverse fields, including specialty chemicals, water treatment, and the pharmaceutical industry. This technical guide provides a comprehensive overview of the core aspects of SAS as a functional monomer, with a focus on its polymerization chemistry, quantitative data, experimental protocols, and potential in biomedical applications.

Core Properties of this compound

This compound (SAS) is a white, water-soluble crystalline solid with the chemical formula C₃H₅NaO₃S. The presence of the allyl double bond enables it to participate in polymerization reactions, while the sulfonate group confers hydrophilicity, polyelectrolyte behavior, and potential for ionic interactions. These dual functionalities make SAS a valuable comonomer for modifying the properties of various polymers.

| Property | Value | Reference |

| Chemical Formula | C₃H₅NaO₃S | [1] |

| Molar Mass | 144.12 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Solubility | Readily soluble in water and alcohols, slightly soluble in benzene | [2] |

| Density | 1.206 g/mL | [1] |

Polymerization and Copolymerization of this compound

SAS is primarily used as a comonomer in free radical polymerization to introduce sulfonate groups into the polymer backbone. It can be copolymerized with a variety of monomers, including acrylamide (B121943), acrylic acid, and acrylonitrile, to synthesize functional polymers with tailored properties.[3] The incorporation of SAS can enhance the hydrophilicity, thermal stability, salt resistance, and dyeability of the resulting copolymers.[4]

Reactivity Ratios

| Comonomer System (M₁/M₂) | r₁ | r₂ | Temperature (°C) | Method |

| Acrylamide / this compound | 2.67 | 0.31 | 30.0 | Kelen-Tudos and Fineman-Ross |

Table of Reactivity Ratios for the Copolymerization of Acrylamide and this compound.[5]

For the related system of 4-vinylbenzenesulfonic acid sodium salt (VB, M₂) and acrylamide (Aam, M₁), the reactivity ratios were found to be r_Aam = 0.085 ± 0.020 and r_VB = 2.0 ± 0.33, indicating that the VB radical prefers to add to its own monomer.[6][7] In the copolymerization of sodium p-styrene sulfonate (SSS) and acrylamide (AM), the reactivity ratios were determined as r_SSS = 0.27 and r_AM = 2.21.[6] These values suggest that in these systems, the sulfonate-containing monomer is less reactive than acrylamide. The ionic strength of the polymerization medium can significantly influence the reactivity ratios in the copolymerization of ionizable monomers like acrylic acid.[8][9]

Experimental Protocols

Synthesis of Poly(acrylamide-co-sodium allylsulfonate)

This protocol describes the synthesis of a water-soluble copolymer of acrylamide and this compound via free radical polymerization in an aqueous solution.

Materials:

-

Acrylamide (AM)

-

This compound (SAS)

-

Ammonium (B1175870) persulfate (APS, initiator)

-

Deionized water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, dissolve the desired molar ratio of acrylamide and this compound in deionized water.

-

Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

-

Heat the solution to the desired reaction temperature (e.g., 50-80 °C) under a nitrogen atmosphere.

-

Dissolve the initiator, ammonium persulfate, in a small amount of deionized water and add it to the monomer solution to initiate the polymerization.

-

Continue the reaction under stirring and nitrogen atmosphere for a specified time (e.g., 2-4 hours).

-

After the reaction is complete, cool the solution to room temperature.

-

Precipitate the copolymer by adding the aqueous solution to a non-solvent such as methanol (B129727) or ethanol.

-

Filter the precipitated polymer and wash it multiple times with the non-solvent to remove unreacted monomers and initiator.

-

Dry the final copolymer product in a vacuum oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved.[1]

Synthesis of Poly(acrylic acid-co-sodium allylsulfonate)

This protocol outlines the synthesis of a copolymer of acrylic acid and this compound.

Materials:

-

Acrylic acid (AA)

-

This compound (SAS)

-

Potassium persulfate (KPS, initiator)

-

Deionized water

-

Sodium hydroxide (B78521) (for neutralization)

-

Methanol (for precipitation)

Procedure:

-

In a reaction vessel, dissolve this compound in deionized water.

-

Carefully add acrylic acid to the solution. Neutralize the acrylic acid to the desired degree with a sodium hydroxide solution while keeping the temperature low in an ice bath.[10]

-

Transfer the monomer solution to a three-necked flask equipped with a stirrer, condenser, and nitrogen inlet.

-

Deoxygenate the solution by bubbling nitrogen through it for 30 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 70-85 °C).[1]

-

Introduce an aqueous solution of the initiator, potassium persulfate, to start the polymerization.

-

Maintain the reaction at the set temperature for several hours (e.g., 3-5 hours) with continuous stirring under a nitrogen blanket.

-

Upon completion, cool the viscous polymer solution.

-

Isolate the copolymer by precipitation in a large excess of methanol.

-

Filter the product, wash with methanol, and dry under vacuum.[11][12]

Characterization of SAS-Containing Polymers

A comprehensive characterization of the synthesized copolymers is essential to understand their structure-property relationships.

| Technique | Information Obtained |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of the incorporation of both monomers by identifying characteristic functional group vibrations (e.g., C=O of acrylic acid, S=O of sulfonate).[13][14] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) | Determination of the copolymer composition and microstructure (sequence distribution of monomer units).[14] |

| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability and degradation profile of the copolymer.[1] |

| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg) and other thermal transitions. |

| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[1] |

Applications in Drug Development

The unique properties of SAS-containing polymers make them promising candidates for various biomedical applications, particularly in drug delivery. The presence of the sulfonate group can impart biocompatibility and influence interactions with biological systems.[3][5][15]

Hydrogels for Controlled Release

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. SAS can be incorporated into hydrogel formulations to enhance their swelling capacity, mechanical properties, and to introduce pH or ionic strength sensitivity for controlled drug release. While specific studies on SAS-based hydrogels for drug delivery are emerging, related sulfonated polymers have shown promise in this area.[2]

Nanoparticles for Targeted Delivery

Amphiphilic block copolymers containing a hydrophilic SAS-based segment and a hydrophobic segment can self-assemble in aqueous solutions to form micelles or nanoparticles. These nanostructures can encapsulate hydrophobic drugs in their core, increasing their solubility and stability. The sulfonate groups on the surface of the nanoparticles can be further functionalized with targeting ligands to achieve site-specific drug delivery. Although direct examples with SAS are not abundant, the principle has been demonstrated with other sulfonated monomers.[3][15]

Biocompatibility

The biocompatibility of a polymer is a critical factor for its use in biomedical applications. Studies on various sulfonated polymers have indicated that they are generally not toxic to cells at effective concentrations.[3][5][15] However, a thorough toxicological evaluation is necessary for any new polymer intended for pharmaceutical use.

Visualizations

Experimental Workflow: Synthesis and Characterization of a SAS Copolymer

Caption: General workflow for the synthesis and characterization of SAS-containing copolymers.

Logical Relationship: Polymer Design for Drug Delivery

References

- 1. Synthesis, characterization and properties of a novel environmentally friendly ternary hydrophilic copolymer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Modification and Characterization of Polyacrylic Acid for Metal Ion Recovery [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. Functional block copolymer nanocarriers for anticancer drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Polymer characterization - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. user.eng.umd.edu [user.eng.umd.edu]

- 11. papers.iafor.org [papers.iafor.org]

- 12. researchgate.net [researchgate.net]

- 13. Study on Scale and Corrosion Inhibition Performance of Phosphorus-Free Copolymer Hydroxyethyl Methacrylate-Acrylic Acid-Sodium Allyl Sulfonate [mdpi.com]

- 14. Free-Radical Polymerization of Acrylic Acid under Extreme Reaction Conditions Mimicking Deep-Sea Hydrothermal Vents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure, morphology, and bioactivity of biocompatible systems derived from functionalized acrylic polymers based on 5-amino-2-naphthalene sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Sodium Allylsulfonate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions and handling procedures for sodium allylsulfonate in a laboratory environment. Adherence to these guidelines is crucial for ensuring the safety of all personnel and the integrity of research activities.

Chemical Identification and Properties

This compound (CAS No. 2495-39-8) is a white, crystalline organic compound.[1][2] It is soluble in water and alcohol but only slightly soluble in benzene.[2] This compound is utilized in various industrial applications, including as a monomer in polymer production for water treatment and in the textile industry, as well as a surfactant and dispersant.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C3H5NaO3S | [1][3] |

| Molecular Weight | 144.12 g/mol | [3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 242 °C (decomposes) | [4] |

| Water Solubility | 4 g/100 mL | [1] |

| Density | 1.206 g/cm³ | [4] |

| Vapor Pressure | 0 Pa at 25°C | [5] |

| Stability | Stable under ordinary conditions. Solutions may polymerize when heated for extended periods. | |

| Incompatibilities | Strong oxidizing agents | [6][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily causing irritation to the skin, eyes, and respiratory system. It is also recognized as being very toxic to aquatic life with long-lasting effects.[2]

Table 2: GHS Hazard Classification

| Hazard Classification | GHS Category | Hazard Statement | References |

| Skin Irritation | Category 2 | H315: Causes skin irritation. | |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation. | |

| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation. | |

| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |

Signal Word: Warning

Toxicological and Ecotoxicological Data

While comprehensive toxicological data is not fully available, existing information highlights the irritant nature of this compound. An epidemiological survey of workers exposed to allyl chloride, a related compound used in the synthesis of this compound, indicated potential risks to the peripheral nervous system, with symptoms including weakness and numbness in the extremities.[2][8]

Table 3: Acute Toxicity Data

| Endpoint | Species | Value | References |

| Oral LD50 | Rat | 12,300 mg/kg | [7] |

| Dermal LD50 | Rabbit | No data available | |

| Inhalation LC50 | Rat | No data available |

Table 4: Ecotoxicity Data

| Endpoint | Species | Value | References |

| LC50 (Fish) | - | >400 mg/L | [9] |

| EC50 (Daphnia) | - | >318 mg/L | [9] |

| EC50 (Green Algae) | - | 230-236 mg/L | [9] |

| NOEC (Green Algae) | - | 31-75 mg/L | [9] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.

Table 5: Recommended Personal Protective Equipment

| Protection Type | Specification | References |

| Eye Protection | Chemical safety goggles with side-shields conforming to EN166 or NIOSH standards.[3][10] Do not wear contact lenses.[7] | [3][7][10] |

| Hand Protection | Chemical-resistant gloves such as rubber, neoprene, or nitrile.[7] Gloves must be inspected before use and disposed of properly after handling the chemical.[3] | [3][7] |

| Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities where splashing is a risk, impervious clothing should be worn.[3][6] | [3][6] |

| Respiratory Protection | If dust is generated or if working in a poorly ventilated area, a NIOSH-approved dust mask or a full-face respirator should be used.[3][7][10] | [3][7][10] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols for handling and storage is essential to prevent accidents and exposure.

General Handling Protocol

-

Preparation :

-

Handling :

Storage Protocol

-

Container :

-

Location :

-

Store in an inert atmosphere at room temperature.

-

Store away from incompatible materials, such as strong oxidizing agents.[6]

-

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

First-Aid Measures

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7][10]

-

Skin Contact : Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[6]

-

Inhalation : Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[7][10]

-

Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[7][10]

Spill Response Protocol

-

Personal Precautions :

-

Containment and Cleaning :

-

Prevent further leakage or spillage if it is safe to do so.[3]

-

Do not let the product enter drains.[3]

-

For solid spills, sweep up and shovel the material. For liquid spills, cover with an inert absorbent material.[3][6]

-

Collect the spilled material into a suitable, closed container for disposal.[3][6]

-

-

Disposal :

Visualizations

Laboratory Workflow for Handling this compound

Caption: A standard workflow for the safe handling of this compound in a laboratory setting.

Emergency Spill Response for this compound

Caption: A logical workflow for responding to a this compound spill in the lab.

References

- 1. umdearborn.edu [umdearborn.edu]

- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. gelest.com [gelest.com]

- 6. safety.duke.edu [safety.duke.edu]

- 7. This compound: Versatile Properties, Industrial Applications, and Hazards_Chemicalbook [chemicalbook.com]

- 8. Sodium 2-propene-1-sulfonate | C3H5NaO3S | CID 23690996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ehs.wisc.edu [ehs.wisc.edu]

- 10. bloomchemag.com [bloomchemag.com]

Methodological & Application

Application Notes and Protocols for Sodium Allylsulfonate Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium allylsulfonate (SAS) is an anionic monomer characterized by a reactive double bond and a strongly hydrophilic sulfonate group. This unique molecular structure imparts both reactivity and water solubility, making it a valuable comonomer in the synthesis of a wide range of functional polymers. Its incorporation into polymer chains can significantly enhance properties such as hydrophilicity, thermal stability, and salt resistance. These characteristics have led to its widespread use in various industrial applications, including water treatment, textile dyeing, and as a component in synthetic resins and rubbers.[1] In the context of drug development, polymers containing SAS can be utilized as excipients, drug delivery vehicles, and hydrogels.

This document provides detailed application notes and protocols concerning the polymerization kinetics and mechanisms of this compound. A thorough understanding of these aspects is crucial for designing polymers with tailored properties for specific applications.

Polymerization Mechanisms and Kinetics

This compound can be polymerized via free-radical polymerization. Due to the presence of the allyl group, it can also act as a chain transfer agent, which can influence the rate of polymerization and the molecular weight of the resulting polymer.[2]

Free-Radical Polymerization

Free-radical polymerization is a common method for polymerizing this compound, often in copolymerization with other vinyl monomers like acrylic acid, acrylamide, and hydroxyethyl (B10761427) methacrylate (B99206).[3] The process involves three main stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the decomposition of an initiator, typically a peroxide or an azo compound, to generate free radicals. These radicals then react with a monomer molecule to form an active monomer radical.

-

Propagation: The monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.

-

Termination: The growth of the polymer chain is terminated by the combination or disproportionation of two growing polymer radicals.

The kinetics of free-radical polymerization are influenced by several factors, including monomer concentration, initiator concentration, and temperature. The overall rate of polymerization is typically proportional to the square root of the initiator concentration and the first power of the monomer concentration.

Experimental Protocols

Protocol 1: Free-Radical Copolymerization of this compound (SAS) with Acrylic Acid (AA) and Hydroxyethyl Methacrylate (HEMA)

This protocol describes the synthesis of a phosphorus-free copolymer, HEMA-AA-SAS, for potential use as a scale and corrosion inhibitor.[3]

Materials:

-

Hydroxyethyl methacrylate (HEMA)

-

Acrylic acid (AA)

-

This compound (SAS)

-

Ammonium (B1175870) persulfate (initiator)

-

Tert-butanol (solvent)

-

Three-necked flask equipped with a magnetic stirrer and a constant pressure funnel

Procedure:

-

To a three-necked flask, add the desired molar ratios of HEMA, AA, and SAS, along with tert-butanol. For example, a total monomer mass of 6 g can be configured with molar ratios of HEMA:AA:SAS of 1:6:1, 1:8:1, or 1:10:1.[3]

-

Turn on the magnetic stirrer and set the temperature to 80°C.[3]

-

Prepare a solution of ammonium persulfate in a constant pressure funnel.

-

Once the reaction mixture reaches 80°C, add the ammonium persulfate solution dropwise from the constant pressure funnel.[3]

-

Maintain the temperature for a specific period after the addition of the initiator to ensure the reaction goes to completion.[3]

-

The resulting copolymer solution can then be characterized.

Characterization:

The structure of the synthesized HEMA-AA-SAS copolymer can be characterized using techniques such as Fourier-transform infrared (FTIR) spectroscopy to identify the presence of functional groups like carboxyl, sulfonic, hydroxyl, and ester groups.[3]

Data Presentation

The following table summarizes the typical reactants and conditions for the free-radical polymerization of this compound with other monomers.

| Monomers | Initiator | Solvent | Temperature (°C) | Reference |

| HEMA, AA, SAS | Ammonium persulfate | Tert-butanol | 80 | [3] |

| Acrylamide, Butyl Acrylate, Allyl Glycidyl Ether, SAS | Not Specified | Not Specified | Not Specified | [4] |

Visualizations

Polymerization Workflow

The following diagram illustrates the general workflow for the free-radical polymerization of this compound.

Caption: General workflow for the free-radical polymerization of this compound.

Proposed Free-Radical Polymerization Mechanism

This diagram outlines the key steps in the free-radical polymerization of a monomer (M), which is applicable to this compound.

Caption: Key steps in free-radical polymerization.

The polymerization of this compound, particularly through free-radical copolymerization, offers a versatile platform for the development of functional polymers with applications across various scientific and industrial fields, including drug development. The provided protocols and data serve as a foundational guide for researchers to explore and optimize the synthesis of SAS-containing polymers for their specific needs. Further investigation into controlled polymerization techniques could offer even greater precision in tailoring the architecture and properties of these polymers.

References

Application Notes and Protocols for Emulsion Polymerization Using Sodium Allylsulfonate as a Reactive Surfactant

For Researchers, Scientists, and Drug Development Professionals

Introduction